molecular formula C11H11F3OS2 B14053306 1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one

1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14053306
M. Wt: 280.3 g/mol
InChI Key: RLJBMVUJUDCBAM-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . The reaction conditions often include the formation of electron donor-acceptor complexes and single electron transfer reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylthio and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The methylthio and trifluoromethylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include electron transfer, nucleophilic attack, and radical formation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one
  • 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

Uniqueness

1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the methylthio and trifluoromethylthio groups on the phenyl ring. This positioning can significantly influence the compound’s chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C11H11F3OS2

Molecular Weight

280.3 g/mol

IUPAC Name

1-[3-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3OS2/c1-7(15)5-8-3-4-9(10(6-8)16-2)17-11(12,13)14/h3-4,6H,5H2,1-2H3

InChI Key

RLJBMVUJUDCBAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)SC

Origin of Product

United States

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